molecular formula C18H21NO2 B5379823 N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide

N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide

Cat. No.: B5379823
M. Wt: 283.4 g/mol
InChI Key: KUECWOZLUVIZTG-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide is an organic compound with a complex structure that includes both methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide typically involves the reaction of 3-methoxyphenyl ethylamine with 2-methylphenyl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: Similar in structure but lacks the methoxy group.

    N-(4-methoxyphenyl)acetamide: Similar but with the methoxy group in a different position.

    N-(2-methylphenyl)acetamide: Similar but lacks the ethyl group.

Uniqueness

N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide is unique due to the presence of both methoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its similar compounds .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-7-4-5-8-15(13)12-18(20)19-14(2)16-9-6-10-17(11-16)21-3/h4-11,14H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECWOZLUVIZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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